Product packaging for 5-Chloro-4-fluoro-2-methoxybenzaldehyde(Cat. No.:)

5-Chloro-4-fluoro-2-methoxybenzaldehyde

Cat. No.: B8704429
M. Wt: 188.58 g/mol
InChI Key: YDKAPXZTLNTICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-fluoro-2-methoxybenzaldehyde, identified by CAS Number 889858-36-0, is a high-purity benzaldehyde derivative supplied for research and development purposes . The compound has a molecular formula of C8H6ClFO2 and a molecular weight of 188.58 g/mol . Its structure, represented by the SMILES notation O=CC1=CC(Cl)=C(F)C=C1OC, features a benzaldehyde ring substituted with chloro, fluoro, and methoxy functional groups, making it a versatile and valuable synthetic intermediate . This compound is primarily used in organic synthesis and medicinal chemistry as a key building block for the development of more complex molecules. Researchers utilize it in cross-coupling reactions, as a precursor for heterocyclic compounds, and in the synthesis of potential pharmaceutical agents where the distinct electronic properties imparted by the halogen and methoxy substitutions can be critical for biological activity . The specific placement of its substituents offers a defined steric and electronic profile for structure-activity relationship (SAR) studies. It is strictly for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFO2 B8704429 5-Chloro-4-fluoro-2-methoxybenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

5-chloro-4-fluoro-2-methoxybenzaldehyde

InChI

InChI=1S/C8H6ClFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3

InChI Key

YDKAPXZTLNTICV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)Cl)F

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for 5 Chloro 4 Fluoro 2 Methoxybenzaldehyde

Conventional Synthetic Pathways to 5-Chloro-4-fluoro-2-methoxybenzaldehyde

Conventional approaches to the synthesis of this compound typically rely on multi-step sequences starting from simpler, commercially available aromatic precursors. The core challenge lies in the sequential and regioselective introduction of the four different substituents onto the benzene (B151609) ring.

Precursor Selection and Initial Transformations for Aromatic Ring Functionalization

The selection of an appropriate starting material is paramount for an efficient synthesis. A logical and strategic precursor for this target molecule is 4-Chloro-3-fluoroanisole . This intermediate already contains the required chloro, fluoro, and methoxy (B1213986) groups in the correct relative positions (C4, C3, and C1, respectively, if we consider the methoxy-bearing carbon as C1 initially). This simplifies the synthesis to primarily focus on the introduction of the aldehyde group at the C2 position. 4-Chloro-3-fluoroanisole is noted as a versatile building block in organic synthesis, making it a suitable starting point. chemimpex.com

An alternative, though more circuitous, route could begin with a precursor like 3-chloroaniline. A potential sequence would involve acetylation, nitration, deprotection, and a Schiemann reaction to yield a fluoronitrobenzene intermediate, which would then require further steps to introduce the methoxy and aldehyde functionalities. researchgate.net However, starting with 4-Chloro-3-fluoroanisole is significantly more direct.

Introduction of Halogen and Methoxy Substituents

By selecting 4-Chloro-3-fluoroanisole as the precursor, the introduction of the halogen and methoxy substituents is circumvented as they are already present in the starting material. The synthesis of this precursor itself involves standard aromatic chemistry. For instance, it could potentially be synthesized from a corresponding phenol (B47542) or aniline (B41778) through diazotization and substitution reactions followed by methylation. The presence of both a chlorine and a fluorine atom on the anisole (B1667542) ring creates a specific electronic environment that directs subsequent electrophilic substitution.

Aldehyde Group Formation Reactions (e.g., Oxidation, Hydrolysis of Intermediates)

With 4-Chloro-3-fluoroanisole as the substrate, the key transformation is the introduction of a formyl group (-CHO) at the C2 position, which is ortho to the activating methoxy group and meta to the deactivating halogen substituents. Several classical formylation reactions are applicable here.

Directed Ortho-Lithiation: This is a powerful and highly regioselective method. The methoxy group is an effective directing group for lithiation. Treatment of 4-Chloro-3-fluoroanisole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures would selectively deprotonate the C2 position. The resulting aryllithium intermediate can then be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde after aqueous workup. commonorganicchemistry.comrsc.org

Rieche Formylation: This reaction utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid catalyst, typically titanium tetrachloride (TiCl₄). commonorganicchemistry.com This method has proven effective for the ortho-formylation of electron-rich phenols and anisoles. nih.gov The methoxy group in the precursor activates the ring, and the reaction with TiCl₄ and dichloromethyl methyl ether would be expected to favor formylation at the sterically accessible ortho position (C2).

Vilsmeier-Haack Reaction: This reaction involves the use of a substituted formamide (B127407) (like DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent then attacks the electron-rich aromatic ring. Anisoles are suitable substrates for this reaction due to the activating effect of the methoxy group, which would direct the formylation to the ortho and para positions. ijpcbs.com Given that the para position is blocked by the chlorine atom, formylation would occur at the C2 position.

An alternative strategy involves the oxidation of a precursor alcohol. If (5-Chloro-4-fluoro-2-methoxyphenyl)methanol were available, it could be oxidized to the corresponding aldehyde. This, however, simply shifts the problem to the synthesis of the benzyl (B1604629) alcohol precursor.

Reaction Optimization Parameters (e.g., Temperature, Solvent, Catalyst)

Optimizing reaction conditions is crucial for maximizing yield and purity. The parameters vary significantly depending on the chosen formylation method.

For Directed Ortho-Lithiation , strict control of temperature is essential to prevent side reactions. The lithiation step is typically performed at low temperatures, such as -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to maintain the stability of the organolithium intermediate.

The Rieche Formylation generally requires a Lewis acid catalyst. The reaction is often carried out in a dry, non-polar solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. nih.gov The stoichiometry of the Lewis acid is a key parameter to optimize.

The Vilsmeier-Haack Reaction conditions involve the use of DMF and POCl₃, often with DMF used as the solvent. The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-100 °C) depending on the reactivity of the substrate. ijpcbs.com

Below is a table summarizing typical parameters for these conventional formylation reactions.

ReactionTypical ReagentsCatalystSolventTemperature (°C)
Directed Ortho-Lithiationn-BuLi, DMFNoneTHF, Diethyl ether-78 to 0
Rieche FormylationCl₂CHOCH₃TiCl₄, SnCl₄, or AlCl₃Dichloromethane (DCM)0 to 25
Vilsmeier-Haack ReactionDMF, POCl₃NoneDMF, Dichloromethane25 to 100

Advanced and Green Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally benign processes. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Sustainable Reagents and Reaction Conditions

Several green alternatives can be envisioned for the synthesis of this compound.

Catalytic Formylation with C1 Sources: Advanced methods are being developed to replace traditional formylating agents. Palladium-catalyzed formylation of aryl halides using carbon dioxide (CO₂) or formic acid (HCOOH) as a renewable C1 source represents a significant green advancement. rsc.orgorganic-chemistry.org If a synthetic route starting from an aryl iodide or bromide precursor (e.g., 2-bromo-4-chloro-5-fluoroanisole) were devised, these catalytic methods could offer a more sustainable pathway, avoiding stoichiometric and often toxic reagents.

Sustainable Oxidation of a Benzyl Alcohol Intermediate: Should the synthesis proceed via the oxidation of (5-Chloro-4-fluoro-2-methoxyphenyl)methanol, numerous green oxidation protocols are available. These methods move away from classical stoichiometric oxidants like chromates or permanganates, which generate significant hazardous waste. mdpi.com Modern approaches include:

Aerobic Oxidation: Using air or molecular oxygen as the ultimate oxidant is highly desirable from an environmental perspective. This can be achieved using heterogeneous catalysts based on noble metals like ruthenium (Ru) or palladium (Pd) supported on materials such as alumina. mdpi.comuniud.itmdpi.com These reactions can often be run under solvent-free conditions, further enhancing their green credentials. researchgate.net

Mechanochemistry: Mechanochemical oxidation, where mechanical force is used to drive the reaction, can enable solvent-free reactions and reduce energy consumption. units.it

The table below contrasts conventional methods with potential green alternatives for the key formylation/oxidation step.

Transformation StepConventional MethodPotential Green AlternativeSustainability Advantage
FormylationOrtho-lithiation with n-BuLi/DMFPd-catalyzed formylation with CO₂/hydrosilaneUses renewable C1 source, avoids pyrophoric reagents. rsc.org
FormylationVilsmeier-Haack (POCl₃)Catalytic formylation with HCOOHAvoids corrosive and hazardous reagents. organic-chemistry.org
Oxidation (of corresponding alcohol)Stoichiometric oxidants (e.g., CrO₃, KMnO₄)Catalytic aerobic oxidation (e.g., Ru/Al₂O₃, air)High atom economy, uses air as oxidant, avoids toxic metal waste. uniud.itresearchgate.net

Chemo- and Regioselective Synthesis Techniques

The synthesis of this compound hinges on highly chemo- and regioselective reactions to achieve the desired substitution pattern. A key transformation is the ortho-formylation of 4-chloro-3-fluorophenol (B1349760) to produce the intermediate, 5-chloro-4-fluoro-2-hydroxybenzaldehyde. This reaction is an example of the Duff reaction, which is known for its preference for formylating the position ortho to the hydroxyl group in phenols. wikipedia.orgsemanticscholar.org

The regioselectivity of the Duff reaction is governed by the directing effect of the hydroxyl group. semanticscholar.org The reaction typically proceeds in an acidic medium where hexamethylenetetramine serves as the formylating agent. wikipedia.org The electron-donating nature of the hydroxyl group activates the aromatic ring towards electrophilic substitution, with the ortho positions being the most electronically favored. In the case of 4-chloro-3-fluorophenol, the formylation occurs specifically at the C2 position, ortho to the hydroxyl group and adjacent to the fluorine atom. This selectivity is crucial for establishing the correct arrangement of substituents in the final product.

The subsequent step, the methylation of the hydroxyl group of 5-chloro-4-fluoro-2-hydroxybenzaldehyde, is a chemoselective Williamson ether synthesis. This reaction specifically targets the phenolic hydroxyl group without affecting the aldehyde functionality. By using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, the hydroxyl group is converted to a methoxy group, affording this compound. researchgate.netconicet.gov.ar The choice of a mild base and controlled reaction conditions ensures that the aldehyde group remains intact.

A representative two-step synthesis is outlined below:

Step 1: Formylation of 4-Chloro-3-fluorophenol

In this step, 4-chloro-3-fluorophenol is subjected to a formylation reaction, such as the Duff reaction, to introduce an aldehyde group ortho to the hydroxyl group.

Reactant Reagents Product
4-Chloro-3-fluorophenol1. Hexamethylenetetramine, Trifluoroacetic acid 2. H2SO4, H2O5-Chloro-4-fluoro-2-hydroxybenzaldehyde

Step 2: Methylation of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde

The intermediate, 5-chloro-4-fluoro-2-hydroxybenzaldehyde, is then methylated to yield the final product.

Reactant Reagents Product
5-Chloro-4-fluoro-2-hydroxybenzaldehydeMethyl iodide (MeI), Potassium carbonate (K2CO3), Dimethylformamide (DMF)This compound

Catalytic Methods in this compound Synthesis

While the documented synthesis of this compound does not explicitly detail the use of catalysts in the formylation step, the Duff reaction is inherently acid-catalyzed. semanticscholar.org The acidic environment is necessary to protonate hexamethylenetetramine, leading to the formation of the electrophilic iminium species that attacks the electron-rich phenol ring. wikipedia.org

In the methylation step, which is a Williamson ether synthesis, the reaction is typically promoted by a base rather than a catalyst in the traditional sense. However, phase-transfer catalysts can be employed to enhance the rate of Williamson ether synthesis. These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the anionic phenoxide from an aqueous or solid phase to an organic phase where the alkylating agent resides, thereby accelerating the reaction. While not specifically mentioned in the direct synthesis of this compound, their use in related phenol methylations is well-established. byjus.com Furthermore, advancements in the Williamson ether synthesis include catalytic approaches using weak alkylating agents in the presence of catalysts like alkali metal benzoates at high temperatures. acs.org

For the methylation of phenols more broadly, various catalytic systems have been explored. These include both acid and base catalysts. For instance, magnesium oxide has been used as a catalyst for the vapor-phase methylation of phenols with methanol. google.com

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to obtain the compound in high purity. Following the synthesis, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. A common procedure involves extraction of the crude product into an organic solvent, such as ethyl acetate (B1210297). researchgate.netconicet.gov.ar The organic layer is then washed with water and brine, dried over an anhydrous drying agent like sodium sulfate, and concentrated under reduced pressure.

For further purification, column chromatography is a widely used and effective technique. In the case of this compound, flash chromatography has been reported as a suitable method. acs.org This technique utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, which is a solvent system like a mixture of ethyl acetate and hexanes. The components of the crude product are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the isolation of the pure aldehyde.

Another common purification method for solid organic compounds, including substituted benzaldehydes, is crystallization. This technique involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the pure compound crystallizes out of the solution, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification.

For aldehydes, a specific purification technique involves the formation of a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated from the adduct by treatment with a base. nih.govacs.org

The table below summarizes the common purification techniques applicable to this compound.

Technique Description
Extraction Separation of the compound from a mixture by using a solvent in which the compound is more soluble than the impurities. Typically follows the reaction work-up.
Flash Chromatography A rapid form of column chromatography that uses pressure to force the solvent through the column, allowing for faster and more efficient separation.
Crystallization A process for purifying a solid compound by dissolving it in a hot solvent and allowing it to cool, whereupon the pure compound forms crystals.
Bisulfite Adduct Formation A chemical method where the aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which is then separated and the aldehyde regenerated.

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 4 Fluoro 2 Methoxybenzaldehyde

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The infrared spectrum of 5-Chloro-4-fluoro-2-methoxybenzaldehyde is expected to exhibit several key absorption bands indicative of its structure. The most prominent of these is the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears as a strong band in the region of 1700-1720 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to be observed between 3000 and 3100 cm⁻¹, while the C-H stretching of the methoxy (B1213986) group should appear in the 2850-2960 cm⁻¹ range. Furthermore, vibrations corresponding to the carbon-carbon bonds within the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region. The presence of halogen substituents will also give rise to characteristic absorptions, with the C-Cl stretching vibration typically found in the fingerprint region, broadly between 600 and 800 cm⁻¹, and the C-F stretch appearing at higher wavenumbers, generally in the 1000-1400 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR, FT-Raman spectroscopy offers additional information on the molecular vibrations of this compound. While the carbonyl stretch is also observable in the Raman spectrum, it is generally weaker than in the IR spectrum. Conversely, the aromatic ring vibrations, particularly the ring breathing modes, are often strong and well-defined in the Raman spectrum, providing valuable information about the substitution pattern. The symmetric stretching of the C-Cl and C-F bonds are also expected to be Raman active.

Analysis of Characteristic Vibrational Modes and Band Assignments

A detailed analysis of the vibrational spectra allows for the assignment of specific absorption bands to corresponding molecular motions. For this compound, the key vibrational modes include the aldehyde C-H stretch, the carbonyl C=O stretch, aromatic C-H and C=C stretches, methoxy group vibrations, and the carbon-halogen stretches. The precise positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring. For instance, the electron-withdrawing nature of the chlorine and fluorine atoms, and the electron-donating nature of the methoxy group, will subtly alter the bond strengths and, consequently, the vibrational frequencies.

Table 1: Predicted FT-IR and FT-Raman Vibrational Band Assignments for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aldehyde C-H Stretch2900-2800, 2800-27002900-2800, 2800-2700
Methoxy C-H Stretch2980-2940, 2850-28152980-2940, 2850-2815
Carbonyl C=O Stretch1710-16901710-1690
Aromatic C=C Stretch1600-14501600-1450
C-F Stretch1250-10001250-1000
C-O Stretch (Methoxy)1275-1200 (asymmetric), 1075-1020 (symmetric)1275-1200, 1075-1020
C-Cl Stretch800-600800-600

Nuclear Magnetic Resonance (NMR) Spectroscopy Profiling

NMR spectroscopy is an indispensable technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to provide distinct signals for each of the non-equivalent protons. The aldehyde proton (-CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic region will display signals corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons will be in different chemical environments and are likely to appear as doublets or multiplets, with their chemical shifts influenced by the neighboring chloro, fluoro, and methoxy groups. The methoxy group protons (-OCH₃) will give rise to a sharp singlet, expected to be in the range of δ 3.8 to 4.2 ppm. The coupling constants (J values) between adjacent aromatic protons will provide valuable information about their relative positions on the ring.

Table 2: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO9.8 - 10.2s-
Ar-H7.0 - 7.5m-
-OCH₃3.9 - 4.1s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Correlations

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of δ 185-195 ppm. The aromatic carbons will resonate between δ 110 and 160 ppm, with their specific chemical shifts being highly dependent on the attached substituents. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The methoxy carbon (-OCH₃) is expected to appear in the upfield region, typically around δ 55-65 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O188 - 192
Ar-C (substituted)115 - 160
Ar-C (unsubstituted)110 - 130
-OCH₃56 - 62

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. For this compound, techniques such as COSY, HSQC, and HMBC would provide definitive evidence for its structure by revealing through-bond correlations between protons and carbons.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the aromatic region of the spectrum for this compound, a COSY spectrum would be expected to show a correlation between the two protons on the aromatic ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atoms to which they are attached. This technique would definitively assign the carbon signals for the two aromatic CH groups and the carbons of the methoxy and aldehyde groups by showing cross-peaks between the respective proton and carbon signals.

Solid-State NMR for Crystalline Structure Insights

Solid-State NMR (ssNMR) spectroscopy provides information about the structure, packing, and dynamics of molecules in the solid state. For a crystalline sample of this compound, ssNMR could reveal details that are averaged out in solution-state NMR. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution spectra of the carbon atoms, potentially showing distinct signals for molecules in different crystallographic environments. Furthermore, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form.

Electronic Absorption Spectroscopy Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For this compound, the presence of the benzene ring and the aldehyde group creates a conjugated system. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy, involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. The n → π* transition, which is usually weaker, involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* anti-bonding orbital.

Analysis of Absorption Maxima and Molar Absorptivity

The position of the absorption maxima (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. The λmax indicates the energy of the electronic transition, and its value is influenced by the substituents on the benzene ring. The chloro, fluoro, and methoxy groups can act as auxochromes, modifying the absorption maxima and the intensity of the absorption. The molar absorptivity is a measure of how strongly the compound absorbs light at a given wavelength and is related to the probability of the electronic transition. A detailed analysis of these parameters would provide insight into the electronic structure of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry would be used to determine the molecular weight and to gain structural information from the fragmentation pattern.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]+•) corresponding to the exact mass of the molecule. Due to the presence of chlorine, which has two common isotopes (35Cl and 37Cl in an approximately 3:1 ratio), the molecular ion peak would appear as a characteristic pair of peaks separated by two mass units (M and M+2), with the M+2 peak having about one-third the intensity of the M peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the aldehyde group (as CHO• or H•), the loss of the methoxy group (as •CH3 or CH3O•), and potentially the loss of a chlorine atom. The resulting fragmentation pattern would serve as a fingerprint for the molecule, allowing for its identification and structural confirmation.

Computational Chemistry and Quantum Chemical Studies of 5 Chloro 4 Fluoro 2 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT has become a standard method for investigating the electronic structure of molecules. The accuracy of these calculations is highly dependent on the choice of the functional and the basis set.

Selection of Hybrid Functionals and Basis Sets

In typical computational studies of aromatic aldehydes, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are commonly selected. These functionals provide a good balance between computational cost and accuracy for predicting molecular properties.

The choice of basis set is also critical. Pople-style basis sets like 6-31G* and the more extensive 6-311G** are frequently used. The inclusion of polarization functions (the * in 6-31G*) and diffuse functions is important for accurately describing the electron distribution, particularly in molecules containing electronegative atoms like chlorine, fluorine, and oxygen.

Optimization of Ground-State Geometries and Conformational Analysis

A crucial step in computational analysis is the optimization of the molecule's ground-state geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For a molecule like 5-Chloro-4-fluoro-2-methoxybenzaldehyde, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would also be performed to identify the most stable arrangement of the methoxy (B1213986) and aldehyde groups relative to the benzene (B151609) ring.

Calculation of Vibrational Frequencies and Comparison with Experimental Spectra

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These theoretical frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison helps to validate the computational method used and allows for a detailed assignment of the vibrational modes of the molecule.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energies of these orbitals provide insights into the molecule's ionization potential and electron affinity.

Energy Gap Analysis and Molecular Stability

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger energy gap generally implies higher kinetic stability and lower chemical reactivity. This is because more energy is required to excite an electron from the HOMO to the LUMO.

Advanced Topological Analyses of Electron Density

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing molecular electronic structure by partitioning the electron density (ρ(r)) of a molecule into atomic basins. wikipedia.org This topological analysis identifies critical points in the electron density, notably bond critical points (BCPs), which signify the presence of a chemical bond. nih.gov The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and energy densities, characterize the nature and strength of the interaction. researchgate.net

For this compound, QTAIM analysis is expected to quantify the characteristics of its covalent bonds.

Shared-shell interactions (typical of covalent bonds) are characterized by a high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating electron density is concentrated between the nuclei.

Closed-shell interactions (seen in ionic bonds, hydrogen bonds, and van der Waals interactions) exhibit low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), signifying that electron density is depleted in the internuclear region. researchgate.net

The C-F and C-Cl bonds would show characteristics of polarized covalent bonds, with the BCP shifted towards the more electronegative halogen atom. The C=O bond of the aldehyde group is expected to have a high electron density and significant ellipticity, reflecting its π-character. The aromatic C-C bonds will exhibit properties intermediate between single and double bonds, consistent with electron delocalization within the benzene ring.

Bond TypeExpected Electron Density (ρ(r)) (a.u.)Expected Laplacian (∇²ρ(r)) (a.u.)Interpretation
C-H (Aromatic)~0.25NegativeShared-shell, covalent
C-C (Aromatic)~0.30NegativeShared-shell, significant covalent character
C=O~0.40Slightly Positive/NegativePolarized shared-shell, high π-character
C-O (Methoxy)~0.24Slightly PositivePolarized covalent bond
C-F~0.20PositiveHighly polarized covalent (ionic character)
C-Cl~0.18PositivePolarized covalent (ionic character)

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) provides another means of visualizing electron localization, conceptually similar to ELF but based on the kinetic energy density. nih.gov LOL values greater than 0.5 are associated with regions of high electron localization, such as covalent bonds and lone pairs, where electron velocity is slower compared to a uniform electron gas. researchgate.net Regions with LOL values less than 0.5 indicate electron depletion, typical of ionic and van der Waals interactions. researchgate.net

The LOL analysis for this compound is expected to complement the ELF findings. researchgate.net It would clearly delineate the covalent framework of the molecule, with high LOL values (>>0.5) in the regions of C-C, C-H, C=O, C-O, C-F, and C-Cl bonds. The lone pair regions on the heteroatoms (O, F, Cl) would also appear as distinct areas of high localization. rsc.org The topology of LOL can be analyzed in terms of attractors, which pinpoint the maxima of localized orbitals. scilit.com

Molecular RegionExpected LOL ValueInterpretation
Covalent Bond Regions (C-C, C-H, C=O)> 0.7High electron localization, significant orbital overlap
Polar Covalent Bond Regions (C-O, C-F, C-Cl)> 0.6High localization, shifted towards electronegative atom
Lone Pair Regions (O, F, Cl)> 0.8Very high localization of non-bonding electrons
Atomic Core Regions> 0.9Extremely high localization of core electrons
Internuclear Depletion Regions< 0.5Low electron localization

Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG)

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize weak, non-covalent interactions within and between molecules. jussieu.frchemtools.org It is based on the analysis of the electron density (ρ) and its derivative, the Reduced Density Gradient (RDG). scielo.org.mx A plot of RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals the nature of these interactions. researchgate.net

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at negative sign(λ₂)ρ values, typically colored blue. researchgate.net

Weak, van der Waals interactions are found at sign(λ₂)ρ values close to zero and are colored green. researchgate.net

Strong, repulsive interactions (e.g., steric clashes) occur at positive sign(λ₂)ρ values and are colored red. researchgate.net

For this compound, NCI/RDG analysis would primarily map intramolecular interactions. Due to the substitution pattern, steric repulsion between adjacent groups, such as the aldehyde and methoxy groups, is expected. Furthermore, weak attractive interactions, like intramolecular C-H···O or C-H···F hydrogen bonds, or even halogen-halogen interactions, might be present, contributing to the molecule's conformational stability. nih.govrsc.org

Interaction TypeInvolved GroupsExpected sign(λ₂)ρ (a.u.)NCI Plot ColorDescription
Steric RepulsionAldehyde (C-H) vs. Methoxy (O-CH₃)Positive (e.g., > +0.01)RedRepulsive interaction due to spatial proximity.
van der WaalsAromatic π-system, Halogen lone pairsNear zero (e.g., -0.01 to +0.01)GreenWeak, dispersive forces stabilizing the structure.
Weak Hydrogen BondAldehyde (C-H) ··· F-CSlightly Negative (e.g., -0.02 to -0.01)Blue/GreenPotential weak attractive interaction.
Halogen BondC-F ··· Cl-CSlightly NegativeBlue/GreenPotential weak attractive interaction between halogen atoms. nih.gov

Computational Studies of Solvent Effects on this compound

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods, such as the Polarizable Continuum Model (PCM), can simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. nih.gov These studies can predict how geometric, electronic, and spectroscopic properties change from the gas phase to solution. researchgate.netnih.gov

For this compound, a molecule with a significant dipole moment due to its polar C=O, C-F, and C-Cl bonds, solvent polarity is expected to have a notable impact.

Dipole Moment: The calculated dipole moment is expected to increase as the solvent polarity increases, reflecting the stabilization of the polar solute by the solvent's reaction field.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be altered. Typically, polar solvents stabilize both orbitals, but often to different extents, leading to a change in the HOMO-LUMO energy gap.

Spectroscopic Properties: The change in the electronic energy levels will result in a shift in the UV-Vis absorption maximum (λ_max). This phenomenon, known as solvatochromism, can be predicted using Time-Dependent DFT (TD-DFT) calculations combined with a solvent model. qu.edu.qaacs.org For π → π* transitions, an increase in solvent polarity often leads to a red shift (bathochromic shift) as the more polar excited state is stabilized more than the ground state. researchgate.net

PropertyGas Phase (ε ≈ 1)Non-Polar Solvent (e.g., Toluene, ε ≈ 2.4)Polar Aprotic Solvent (e.g., Acetonitrile, ε ≈ 37)Polar Protic Solvent (e.g., Water, ε ≈ 80)
Dipole Moment (Debye)LowerHigher
HOMO-LUMO Gap (eV)HigherLower
UV-Vis λ_max (nm)ShorterLonger (Red Shift)

Reactivity and Reaction Pathways of 5 Chloro 4 Fluoro 2 Methoxybenzaldehyde

Aldehyde Group Reactivity Studies

The aldehyde functional group in 5-Chloro-4-fluoro-2-methoxybenzaldehyde is a focal point for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Cyanohydrin Formation)

Nucleophilic addition to the carbonyl carbon of the aldehyde is a characteristic reaction. The electrophilicity of the carbonyl carbon is influenced by the substituents on the aromatic ring. While specific studies on this compound are not extensively documented in publicly available literature, the principles of these reactions are well-established for aromatic aldehydes.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to this compound would be expected to form a secondary alcohol after acidic workup. The reaction proceeds via the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon.

General Reaction Scheme:

This compound + R-MgX → Intermediate Alkoxide → Secondary Alcohol

Wittig Reaction: The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (a Wittig reagent) would yield a substituted styrene (B11656) derivative. The stereochemical outcome (E/Z isomerism) of the resulting alkene would depend on the nature of the ylide and the reaction conditions.

General Reaction Scheme:

This compound + Ph₃P=CHR → 1-(5-Chloro-4-fluoro-2-methoxyphenyl)-2-R-ethene + Ph₃P=O

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the aldehyde group results in the formation of a cyanohydrin. This reaction is typically base-catalyzed and involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. The resulting cyanohydrin is a versatile intermediate for the synthesis of alpha-hydroxy acids and other important compounds.

General Reaction Scheme:

This compound + HCN → 2-(5-Chloro-4-fluoro-2-methoxyphenyl)-2-hydroxyacetonitrile

A summary of expected nucleophilic addition reactions is provided in the table below.

Reaction TypeReagent ExampleExpected Product
Grignard ReactionMethylmagnesium bromide (CH₃MgBr)1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanol
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)1-Chloro-2-fluoro-4-methoxy-5-vinylbenzene
Cyanohydrin FormationHydrogen cyanide (HCN)2-(5-Chloro-4-fluoro-2-methoxyphenyl)-2-hydroxyacetonitrile

Oxidation Reactions (e.g., to Carboxylic Acids)

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-Chloro-4-fluoro-2-methoxybenzoic acid. Various oxidizing agents can be employed for this transformation.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups in the molecule.

General Reaction Scheme:

This compound + [O] → 5-Chloro-4-fluoro-2-methoxybenzoic acid

The table below summarizes common oxidation reactions.

Oxidizing AgentReaction ConditionsProduct
Potassium permanganate (KMnO₄)Basic, followed by acidic workup5-Chloro-4-fluoro-2-methoxybenzoic acid
Chromic acid (H₂CrO₄)Acidic5-Chloro-4-fluoro-2-methoxybenzoic acid
Silver oxide (Ag₂O)Tollens' reagent5-Chloro-4-fluoro-2-methoxybenzoic acid

Reduction Reactions (e.g., to Alcohols, Alkanes)

The aldehyde group can be reduced to a primary alcohol or completely reduced to a methyl group (an alkane).

Reduction to Alcohols: The reduction to (5-Chloro-4-fluoro-2-methoxyphenyl)methanol can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

General Reaction Scheme:

This compound + [H] → (5-Chloro-4-fluoro-2-methoxyphenyl)methanol

Reduction to Alkanes: Complete reduction of the aldehyde group to a methyl group, yielding 5-Chloro-4-fluoro-2-methoxytoluene, can be accomplished through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

General Reaction Schemes:

Clemmensen Reduction: this compound + Zn(Hg), HCl → 5-Chloro-4-fluoro-2-methoxytoluene

Wolff-Kishner Reduction: this compound + H₂NNH₂, KOH → 5-Chloro-4-fluoro-2-methoxytoluene

The following table outlines common reduction pathways.

Reduction TypeReagent(s)Product
To AlcoholSodium borohydride (NaBH₄)(5-Chloro-4-fluoro-2-methoxyphenyl)methanol
To AlcoholLithium aluminum hydride (LiAlH₄)(5-Chloro-4-fluoro-2-methoxyphenyl)methanol
To AlkaneZinc amalgam (Zn(Hg)), Hydrochloric acid (HCl)5-Chloro-4-fluoro-2-methoxytoluene
To AlkaneHydrazine (H₂NNH₂), Potassium hydroxide (B78521) (KOH)5-Chloro-4-fluoro-2-methoxytoluene

Condensation Reactions (e.g., Knoevenagel, Aldol)

Knoevenagel Condensation: this compound can undergo Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a basic catalyst. This reaction is a classic method for forming carbon-carbon double bonds. jocpr.combanglajol.infoorientjchem.org

General Reaction Scheme:

This compound + CH₂(CN)₂ → 2-(5-Chloro-4-fluoro-2-methoxybenzylidene)malononitrile

Aldol (B89426) Condensation: As this compound lacks α-hydrogens, it cannot form an enolate and undergo self-condensation. However, it can participate in crossed-Aldol or Claisen-Schmidt condensations with other carbonyl compounds that do possess α-hydrogens. In these reactions, this compound acts as the electrophilic partner.

General Reaction Scheme (with Acetone):

This compound + CH₃COCH₃ → 4-(5-Chloro-4-fluoro-2-methoxyphenyl)but-3-en-2-one

The table below provides examples of condensation reactions.

Condensation TypeReactantCatalystExpected Product
KnoevenagelMalononitrilePiperidine2-(5-Chloro-4-fluoro-2-methoxybenzylidene)malononitrile
KnoevenagelEthyl cyanoacetateSodium ethoxideEthyl 2-cyano-3-(5-chloro-4-fluoro-2-methoxyphenyl)acrylate
Claisen-SchmidtAcetoneSodium hydroxide4-(5-Chloro-4-fluoro-2-methoxyphenyl)but-3-en-2-one
Claisen-SchmidtAcetophenoneSodium hydroxide1-(5-Chloro-4-fluoro-2-methoxyphenyl)-3-phenylprop-2-en-1-one

Aromatic Ring Reactivity and Functionalization

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is directed by the existing substituents.

Electrophilic Aromatic Substitution (EAS) Mechanisms and Regioselectivity

The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming electrophiles. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. The chloro (-Cl) and fluoro (-F) groups are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The aldehyde group (-CHO) is a deactivating group and a meta-director.

In this compound, the positions on the aromatic ring are influenced as follows:

Position 2: Substituted with a methoxy group.

Position 3: Ortho to the methoxy group and meta to the chloro and aldehyde groups.

Position 4: Substituted with a fluoro group.

Position 5: Substituted with a chloro group.

Position 6: Ortho to the aldehyde and methoxy groups, and meta to the fluoro group.

The powerful activating and ortho-, para-directing effect of the methoxy group is expected to be the dominant influence on the regioselectivity of electrophilic aromatic substitution. The aldehyde group, being a meta-director, will direct incoming electrophiles away from the ortho and para positions relative to it. The halogens, being ortho-, para-directors, will also influence the outcome.

Considering the combined effects, the most likely position for electrophilic attack is position 3, which is ortho to the strongly activating methoxy group and not sterically hindered by it. Position 6 is also ortho to the methoxy group but is adjacent to the aldehyde group, which may introduce some steric hindrance and is electronically deactivated by the aldehyde. A patent describing the nitration of the related compound 2-chloro-4-fluorobenzaldehyde (B1630644) shows the formation of 2-chloro-4-fluoro-5-nitrobenzaldehyde, indicating that the position meta to the aldehyde and ortho to the chlorine can be reactive. google.com However, the presence of the strongly activating methoxy group at position 2 in the title compound would likely alter this outcome significantly.

The predicted regioselectivity for common EAS reactions is summarized below.

EAS ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄5-Chloro-4-fluoro-2-methoxy-3-nitrobenzaldehyde
HalogenationBr₂, FeBr₃3-Bromo-5-chloro-4-fluoro-2-methoxybenzaldehyde
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-Acetyl-5-chloro-4-fluoro-2-methoxybenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Substituent Effects

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. Unlike SN1 and SN2 reactions, the SNAr mechanism does not occur at a tetrahedral carbon but rather at a trigonal sp²-hybridized carbon of the aromatic ring. wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com

The reactivity of this compound in SNAr reactions is dictated by the electronic effects of its substituents and their positions on the benzene ring.

Activating Groups : The aromatic ring must be rendered electron-poor (electrophilic) to be susceptible to nucleophilic attack. masterorganicchemistry.com In this compound, the aldehyde (-CHO) group at the C1 position is a powerful electron-withdrawing group. This effect is most pronounced at the ortho and para positions.

Leaving Groups : The molecule contains two potential leaving groups: a fluorine atom at C4 and a chlorine atom at C5.

Substituent Positions and Effects :

The aldehyde group at C1 strongly activates the ring. It is positioned para to the fluorine atom at C4, significantly increasing the electrophilicity of this carbon. This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative oxygen atom of the aldehyde, providing substantial stabilization. libretexts.org

The fluorine atom at C4 is highly electronegative, further increasing the positive partial charge on the carbon it is attached to, making it a prime target for nucleophiles. youtube.com

The chlorine atom at C5 is only meta to the strongly activating aldehyde group. Resonance stabilization of the intermediate by the aldehyde is not possible from the meta position, making the C5 carbon significantly less activated towards nucleophilic attack. libretexts.org

The methoxy group (-OCH₃) at C2 is an electron-donating group through resonance, which generally deactivates the ring towards nucleophilic attack. However, its effect is less pronounced compared to the powerful activation provided by the aldehyde group.

Regioselectivity and Leaving Group Ability : In SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. wikipedia.orgyoutube.com Consequently, the leaving group ability trend is often the reverse of that seen in SN2 reactions, with fluoride (B91410) being a better leaving group than chloride, bromide, or iodide (F > Cl ≈ Br > I). wikipedia.org This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon more electrophilic and better able to stabilize the forming negative charge in the transition state. wikipedia.orgyoutube.com

Given these factors, nucleophilic attack on this compound is overwhelmingly favored at the C4 position, leading to the displacement of the fluoride ion.

Table 1: Analysis of Substituent Effects on SNAr Reactivity of this compound
SubstituentPositionElectronic EffectInfluence on SNAr Reactivity
Aldehyde (-CHO)C1Strongly Electron-Withdrawing (-I, -M)Strongly activates the ring, especially at ortho and para positions.
Methoxy (-OCH₃)C2Electron-Donating (+M), Weakly Electron-Withdrawing (-I)Deactivating effect, but overridden by the aldehyde group.
Fluorine (-F)C4Strongly Electron-Withdrawing (-I)Activates the C4 position for attack; excellent leaving group in SNAr. Position is para to the activating -CHO group.
Chlorine (-Cl)C5Electron-Withdrawing (-I)Activates the C5 position, but less effectively as it is meta to the -CHO group. Poorer leaving group than -F in SNAr.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon bonds. wikipedia.org These reactions, including the Suzuki, Sonogashira, and Heck reactions, typically involve the reaction of an organometallic reagent with an organic halide. wikipedia.org

The reactivity of aryl halides in these catalytic cycles is generally governed by the strength of the carbon-halogen bond, with the oxidative addition of the aryl halide to the Pd(0) catalyst being a key step. The established reactivity trend is I > Br > Cl >> F. mdpi.com The carbon-fluorine bond is exceptionally strong and generally unreactive under standard palladium cross-coupling conditions. acs.org

For this compound, this reactivity difference allows for highly selective functionalization at the C-Cl bond. The C-F bond at the C4 position would remain intact, while the C-Cl bond at the C5 position serves as the reactive site for cross-coupling.

Suzuki Coupling : This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The reaction would selectively form a new carbon-carbon bond at the C5 position.

Sonogashira Coupling : This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgsoton.ac.uk This would result in the formation of a 5-alkynyl-4-fluoro-2-methoxybenzaldehyde derivative.

Heck Reaction : The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would introduce a vinyl group at the C5 position of the benzaldehyde (B42025) ring.

Table 2: Predicted Products of Selective Cross-Coupling Reactions at the C5-Cl Site
ReactionCoupling PartnerPredicted Product Structure
SuzukiR-B(OH)₂5-R-4-fluoro-2-methoxybenzaldehyde
SonogashiraR-C≡CH5-(R-C≡C)-4-fluoro-2-methoxybenzaldehyde
HeckCH₂=CHR5-(RCH=CH)-4-fluoro-2-methoxybenzaldehyde

Mechanistic Insights and Kinetic Studies of this compound Reactions

Reaction Intermediates and Transition State Characterization

Nucleophilic Aromatic Substitution (SNAr) : The hallmark intermediate of the stepwise SNAr mechanism is the Meisenheimer complex . masterorganicchemistry.comlibretexts.org For this compound, nucleophilic attack at the highly activated C4 position leads to the formation of a cyclohexadienyl anion intermediate where the sp² hybridization of the attacked carbon is temporarily converted to sp³. This intermediate is stabilized by the delocalization of its negative charge across the aromatic system and, crucially, onto the para-aldehyde group. The resonance structure involving the aldehyde group is a major contributor to the stability of the Meisenheimer complex, explaining the high regioselectivity of the reaction.

While Meisenheimer complexes have been isolated and characterized for certain highly activated systems, in many cases they may be short-lived intermediates or even transition states. bris.ac.ukresearchgate.netbris.ac.uk Recent computational and experimental studies suggest that many SNAr reactions, particularly those not involving highly stabilizing nitro groups, may proceed through a more "concerted" pathway where the Meisenheimer complex represents a transition state rather than a true intermediate. springernature.comrsc.org Detailed computational studies, such as Density Functional Theory (DFT) calculations, would be required to characterize the precise nature of the potential energy surface for reactions of this compound. researchgate.net

Cross-Coupling Reactions : The mechanisms of palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving several key organometallic intermediates:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of this compound to form a square planar Aryl-Pd(II)-Cl complex.

Transmetalation (Suzuki) or Alkyne Coordination (Sonogashira/Heck) : In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium center. In the Sonogashira and Heck reactions, the alkyne or alkene coordinates to the palladium(II) complex.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Determination of Rate Laws and Activation Parameters

Nucleophilic Aromatic Substitution (SNAr) : For the two-step addition-elimination mechanism, the first step (nucleophilic attack and formation of the Meisenheimer complex) is typically the slow, rate-determining step (RDS). wikipedia.org In this scenario, the reaction would exhibit second-order kinetics, being first order with respect to the aryl halide and first order with respect to the nucleophile.

Rate Law : Rate = k [this compound] [Nucleophile]

In some cases, particularly with a very poor leaving group and a highly reactive nucleophile, the second step (elimination of the leaving group) can become rate-limiting. researchgate.nethud.ac.uk This can be probed by studying the effect of the leaving group on the reaction rate; if the rate is sensitive to the nature of the halogen, it suggests that C-X bond cleavage is part of the RDS.

Activation Parameters : The activation parameters, determined by measuring reaction rates at different temperatures (Eyring plot), provide insight into the transition state of the rate-determining step.

Enthalpy of Activation (ΔH‡) : Represents the energy barrier to be overcome.

Entropy of Activation (ΔS‡) : Reflects the change in order between the reactants and the transition state. For a bimolecular RDS, as expected for the initial nucleophilic attack, a large, negative ΔS‡ is anticipated, as two reactant molecules combine to form a more ordered single transition state species.

Experimental determination of these parameters would require careful kinetic monitoring, for instance, using UV-Vis spectroscopy or NMR, under pseudo-first-order conditions. rsc.org

Table 3: Expected Kinetic Characteristics for the SNAr Reaction
Kinetic ParameterExpected Characteristic (assuming nucleophilic attack is RDS)
Rate LawRate = k[Aryl Halide][Nucleophile]
Reaction OrderSecond-order overall (first order in each reactant)
Entropy of Activation (ΔS‡)Negative
Brønsted Coefficient (βnuc)Positive value (typically between 0.3 and 0.9), indicating charge development on the nucleophile in the transition state. researchgate.nethud.ac.uk

Potential Chemical Applications of 5 Chloro 4 Fluoro 2 Methoxybenzaldehyde As a Synthetic Building Block

Precursor in Organic Synthesis

5-Chloro-4-fluoro-2-methoxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile precursor in various organic syntheses. Its chemical structure, featuring a reactive aldehyde group and a polysubstituted benzene (B151609) ring with chloro, fluoro, and methoxy (B1213986) moieties, allows for a range of chemical modifications. These functional groups can influence the reactivity of the molecule and provide sites for further chemical transformations, making it a valuable starting material for more complex molecules.

Synthesis of Fine Chemicals and Specialty Compounds

This benzaldehyde (B42025) derivative serves as a key intermediate in the synthesis of specialized organic compounds with potential applications in medicinal chemistry. Specifically, it has been utilized in the preparation of pharmacologically active agents. An example of its application is in the synthesis of cyclopropylmethanamine derivatives, which are under investigation for their selective agonist activity at the 5-HT(2C) receptor. google.comgoogle.com These receptors are a subject of interest for developing treatments for various central nervous system disorders. The unique substitution pattern of this compound is crucial for achieving the desired chemical structure and biological activity of the final specialty compounds. google.comgoogle.com

Building Block for Complex Heterocyclic Systems

Intermediate in Multi-Step Organic Transformations

This compound has been demonstrated to be a crucial intermediate in multi-step synthetic pathways. A notable example is its role in the synthesis of enantiomerically pure cyclopropylmethanamines with selective 5-HT(2C) receptor agonist activity. google.comgoogle.com

The synthesis of this compound itself involves a two-step process, starting from 3-Fluoro-4-chlorophenol. This phenol (B47542) is first converted to 5-Chloro-4-fluoro-2-hydroxybenzaldehyde, which is then methylated to yield the target benzaldehyde. google.comgoogle.com

Synthesis of this compound

StepStarting MaterialReagentsProduct
A3-Fluoro-4-chlorophenolHexamethylenetetramine, TFA, H₂SO₄, H₂O5-Chloro-4-fluoro-2-hydroxybenzaldehyde
B5-Chloro-4-fluoro-2-hydroxybenzaldehydePotassium Carbonate (K₂CO₃), Methyl Iodide (MeI), DMFThis compound

Once synthesized, this compound is then used as a key building block in a subsequent series of reactions to construct the final cyclopropylmethanamine products, such as (-)-(2-(5-Chloro-4-fluoro-2-methoxyphenyl)cyclopropyl)methanamine and (+)-(2-(5-Chloro-4-fluoro-2-methoxyphenyl)cyclopropyl)methanamine. google.comgoogle.com This demonstrates its utility as a critical link in a longer synthetic chain, where its specific structure is essential for the ultimate formation of the desired complex molecule. google.comgoogle.com

Role in Materials Science and Polymer Chemistry

Currently, there is no available scientific literature or patent documentation that describes the use of this compound in the field of materials science and polymer chemistry. The following subsections are therefore based on the theoretical potential of this molecule in these areas.

Monomer for Functional Polymer Synthesis

In theory, the aldehyde group of this compound could be utilized in polymerization reactions. For instance, it could undergo condensation polymerization with suitable co-monomers to form functional polymers. The presence of halogen and methoxy substituents on the phenyl ring could impart specific properties, such as flame retardancy, altered solubility, or a higher refractive index, to the resulting polymer. However, no specific examples of its use as a monomer have been reported.

Components in Conjugated Materials and Optoelectronic Devices

The aromatic nature of this compound suggests a potential, though currently undocumented, role in the synthesis of conjugated materials. The electronic properties of the benzene ring, influenced by the electron-withdrawing and electron-donating substituents, could be of interest for creating organic materials with specific optical or electronic characteristics. Such materials can be relevant for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Nevertheless, there is no published research to date that demonstrates the incorporation of this specific benzaldehyde into such materials.

Derivatization for Structure-Property Relationship Studies in Chemical Design

This compound is a substituted aromatic aldehyde that serves as a valuable starting material in organic synthesis, particularly in the field of medicinal chemistry. Its utility as a synthetic building block is highlighted by its application in the creation of complex molecules designed to interact with biological systems. The specific arrangement of its functional groups—a reactive aldehyde, and the electron-withdrawing chloro and fluoro substituents, alongside the electron-donating methoxy group—provides a unique chemical scaffold that can be strategically modified to explore structure-property relationships (SPR). Such studies are fundamental in chemical design, aiming to understand how specific structural features of a molecule influence its physical, chemical, and biological properties.

A notable application of this compound is in the synthesis of selective 5-HT2C receptor agonists, such as certain cyclopropylmethanamine derivatives. google.comgoogle.com The 5-HT2C receptor is a target for therapeutic intervention in a range of conditions, including obesity and psychiatric disorders. google.com The synthesis of these complex molecules illustrates a practical derivatization of this compound, where the aldehyde functional group is transformed to construct the final bioactive compound.

The preparation of these therapeutic candidates involves a multi-step synthetic route where this compound is a key intermediate. google.comgoogle.com The process underscores the importance of this benzaldehyde derivative as a foundational element upon which molecular complexity is built to achieve a desired biological effect. The substituents on the aromatic ring of the initial benzaldehyde are integral to the final molecule's interaction with its biological target. The chloro, fluoro, and methoxy groups contribute to the electronic and steric properties of the molecule, which in turn can influence its binding affinity, selectivity, and pharmacokinetic profile.

Below is a table summarizing the key reactants in a synthetic pathway where this compound is utilized as a precursor.

Reactant NameRole in Synthesis
5-Chloro-4-fluoro-2-hydroxybenzaldehydePrecursor to this compound
Potassium Carbonate (K2CO3)Base
Methyl Iodide (MeI)Methylating agent
This compoundKey intermediate building block

The following table outlines the progression from the starting material to the key intermediate discussed.

StepStarting MaterialReagentsProduct
15-Chloro-4-fluoro-2-hydroxybenzaldehydeK2CO3, MeI in DMFThis compound

This derivatization is a critical step in the synthesis of more complex molecules where the specific substitution pattern of this compound is essential for the desired biological activity of the final compound. google.comgoogle.com

Biosynthetic and Environmental Chemical Considerations

Potential Biosynthetic Pathways of Halogenated Methoxybenzaldehydes in Biological Systems

The natural occurrence of a molecule like 5-Chloro-4-fluoro-2-methoxybenzaldehyde is not confirmed; however, the biosynthesis of similar halogenated aromatic aldehydes by microorganisms provides a model for its potential formation in biological systems.

The white-rot fungus Bjerkandera adusta is well-documented for its ability to synthesize a variety of chlorinated and brominated methoxybenzaldehydes de novo from glucose. researchgate.net This fungus produces an array of volatile aromatic compounds during its secondary metabolic phase, which is often triggered by nutrient depletion. oup.com

Research has shown that B. adusta can produce metabolites such as 3-chloro-4-methoxybenzaldehyde (B1194993) and 3,5-dichloro-4-methoxybenzaldehyde. researchgate.netoup.com The biosynthetic pathway for these compounds is understood to proceed from the amino acids L-phenylalanine or L-tyrosine. oup.comnih.gov These precursors are converted through intermediates like benzaldehyde (B42025) and 4-methoxybenzaldehyde, which are then subjected to halogenation. oup.com

Experiments using fluoro-labeled precursors have demonstrated that B. adusta can incorporate fluorine into the aromatic ring and subsequently chlorinate it, producing compounds such as fluoro-3-chloro-4-methoxybenzaldehyde. oup.com This indicates the fungus possesses a metabolic pathway capable of producing chloro-fluoro-methoxybenzaldehydes, suggesting a potential, though unconfirmed, route for the biosynthesis of this compound if appropriate fluorinated precursors were available.

Table 1: Selected Halogenated Metabolites Produced by Bjerkandera adusta

Precursor Metabolite
Glucose 3-chloro-4-methoxybenzaldehyde
Glucose 3,5-dichloro-4-methoxybenzaldehyde
L-Phenylalanine Phenylacetaldehyde, Phenylacetic acid
Fluoro-phenylalanine Fluoro-4-methoxybenzaldehyde
Fluoro-phenylalanine Fluoro-3-chloro-4-methoxybenzaldehyde

This table summarizes findings from studies on B. adusta, illustrating its capacity to produce various halogenated aromatic compounds from simple and labeled precursors. oup.comnih.gov

The biosynthesis of halogenated organic compounds is catalyzed by a diverse group of enzymes known as halogenases. nih.gov These enzymes facilitate the incorporation of halogen atoms (chlorine, bromine, iodine) onto organic substrates. researchgate.net The formation of halogenated aromatic aldehydes in microorganisms is primarily accomplished through electrophilic halogenation, where a halide ion (e.g., Cl⁻) is oxidized to an electrophilic species ("Cl⁺") that then reacts with an electron-rich aromatic ring. nih.gov

Several classes of halogenating enzymes could potentially be involved in such a transformation:

Flavin-dependent halogenases (FDHs): These enzymes are frequently involved in the biosynthesis of halogenated metabolites in microorganisms. They utilize flavin adenine (B156593) dinucleotide (FADH₂) and molecular oxygen to generate a potent halogenating agent. FDHs are known for their high regioselectivity in halogenating aromatic substrates. researchgate.net

Heme-dependent Haloperoxidases: These enzymes use hydrogen peroxide to oxidize halides, which can then halogenate a variety of substrates. They are generally less specific than FDHs.

Vanadium-dependent Haloperoxidases: Found in fungi and marine algae, these enzymes contain a vanadium cofactor and also use hydrogen peroxide to activate halide ions.

The specific enzymatic machinery that would produce this compound would need to act on a pre-existing fluorinated and methoxylated benzaldehyde precursor. The halogenase would catalyze the regioselective addition of a chlorine atom at the C5 position. The existence of enzymes that can chlorinate a fluorinated aromatic ring has been demonstrated in laboratory studies with B. adusta. oup.com

Table 2: Major Classes of Oxidative Halogenase Enzymes

Enzyme Class Cofactor/Co-substrate Halogenating Agent Typical Substrates
Flavin-dependent Halogenases FADH₂, O₂ Enzyme-bound hypohalous acid Electron-rich aromatics (e.g., tryptophan, phenols)
Heme-dependent Haloperoxidases Heme, H₂O₂ Free hypohalous acid Aromatic, electron-rich compounds
Vanadium-dependent Haloperoxidases Vanadate, H₂O₂ Free hypohalous acid Aromatic compounds

This table outlines the key features of different halogenase classes potentially involved in the biosynthesis of halogenated aromatic compounds. nih.govresearchgate.net

Chemical Degradation Pathways in Environmental Contexts

Halogenated organic compounds are often noted for their persistence in the environment. nih.gov The degradation of this compound would depend on its susceptibility to abiotic (photolysis, hydrolysis) and biotic (microbial) processes.

Photolytic Degradation: Aromatic aldehydes can absorb UV radiation, which can lead to their degradation. The presence of halogen substituents on the aromatic ring can influence the rate and products of photodegradation. Potential reactions include the cleavage of the carbon-halogen bond or transformation of the aldehyde group. For many chlorinated aromatic compounds, photolysis in aquatic environments is a potential, albeit sometimes slow, degradation route.

Hydrolytic Degradation: Benzaldehydes are generally stable against hydrolysis under typical environmental pH conditions (pH 4-9). The C-Cl and C-F bonds on the aromatic ring are also highly resistant to hydrolysis. Therefore, significant degradation via hydrolysis is considered unlikely for this compound in natural environmental matrices.

The fate of halogenated aromatic compounds in the environment is heavily influenced by microbial activity, particularly in soil and sediment. nih.gov

Under anaerobic (oxygen-free) conditions, such as those found in sediments and some groundwater, microbial consortia have been shown to transform various halogenated aromatic aldehydes. nih.gov Studies on compounds like chlorovanillin and chloro-4-hydroxybenzaldehydes reveal several potential transformation pathways that could be relevant for this compound:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming the corresponding benzoic acid derivative.

Reduction: The aldehyde group can be reduced to a hydroxymethyl group (an alcohol) and, in some cases, further to a methyl group.

Reductive Dehalogenation: Microorganisms can enzymatically remove halogen substituents from the aromatic ring. This process is a key step in the detoxification of many chlorinated pollutants. It is plausible that either the chlorine or, less commonly, the fluorine atom could be removed.

Decarboxylation: If the aldehyde is first oxidized to a carboxylic acid, subsequent removal of the carboxyl group (decarboxylation) can occur, leading to a simpler halogenated aromatic compound.

These transformations demonstrate that even persistent halogenated compounds can be altered in the environment, although the rates can be very slow. nih.gov The specific products would depend on the microbial communities present and the local environmental conditions.

Table 3: Potential Anaerobic Biotransformations of Halogenated Aromatic Aldehydes

Transformation Type Substrate Functional Group Product Functional Group
Oxidation Aldehyde (-CHO) Carboxylic Acid (-COOH)
Reduction Aldehyde (-CHO) Alcohol (-CH₂OH)
Further Reduction Alcohol (-CH₂OH) Methyl (-CH₃)
Reductive Dehalogenation Aromatic-Halogen (Ar-X) Aromatic-Hydrogen (Ar-H)

This table summarizes potential metabolic transformations observed for halogenated aromatic aldehydes in anaerobic enrichment cultures.

Future Research Directions and Unanswered Questions

Development of More Efficient and Selective Synthetic Routes for 5-Chloro-4-fluoro-2-methoxybenzaldehyde

Green Chemistry Approaches: A significant research thrust should be directed towards aligning synthetic routes with the principles of green chemistry. rjpn.org This includes the use of safer solvents, recyclable catalysts, and energy-efficient techniques like microwave or ultrasound irradiation. rjpn.org For instance, developing methods that utilize atmospheric oxygen or hydrogen peroxide as benign oxidants, coupled with recoverable catalysts, could drastically reduce the environmental impact compared to traditional methods that use stoichiometric heavy metal oxidants. misericordia.edumdpi.com One-pot processes starting from readily available precursors, such as the aerobic oxidation of benzyl (B1604629) alcohol derivatives using gold nanoparticle catalysts, represent a promising sustainable alternative. acs.orgacs.org

One-Pot and Tandem Reactions: To improve process efficiency and reduce waste, the design of one-pot or tandem (domino) reactions is crucial. liberty.edu Such strategies, which avoid the costly and time-consuming isolation and purification of intermediates, could significantly enhance the practicality of synthesizing this aldehyde. liberty.eduacs.org An example is the development of a two-step, one-pot reduction/cross-coupling procedure that utilizes a stable aluminum hemiaminal as a latent aldehyde, allowing for subsequent functionalization with organometallic reagents. rug.nlresearchgate.net

Advanced Catalytic Systems: Exploration of novel catalysts could provide more direct and selective pathways. This includes investigating soft Lewis acid catalysts like zinc chloride, which can facilitate reactions under milder conditions without forming strong, deactivating complexes with the aldehyde product. core.ac.uk Furthermore, the direct, atom-economical functionalization of a simpler aromatic precursor via transition-metal-catalyzed C-H activation is a frontier area that could offer a highly efficient route to the target molecule. rsc.orgresearchgate.net

| C-H Activation | Direct functionalization of C-H bonds on a simpler aromatic precursor. rsc.orgresearchgate.net | High atom economy, fewer synthetic steps, novel retrosynthetic disconnections. | Discovery of catalysts for regioselective C-H halogenation, methoxylation, and formylation. |

In-Depth Elucidation of Complex Reaction Mechanisms and Catalysis

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is fundamental for optimizing existing protocols and designing new ones. The interplay of the directing effects of the chloro, fluoro, and methoxy (B1213986) substituents in electrophilic aromatic substitution presents a complex mechanistic puzzle. msu.edumasterorganicchemistry.comlibretexts.org

In Situ Spectroscopic Monitoring: The application of advanced analytical techniques is essential for unraveling these complex mechanisms. In situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time kinetic data and allow for the detection of transient intermediates that are invisible to conventional offline analysis. acs.orgrsc.orgresearchgate.netacs.org This would enable a detailed mapping of the reaction pathway, identifying rate-determining steps and potential side reactions. oxinst.com

Advanced Catalysis Studies: The role of transition metals, such as copper and palladium, in potential cross-coupling and C-H functionalization reactions needs to be explored in detail. rsc.orgnih.govbeilstein-journals.org Mechanistic studies could focus on identifying the active catalytic species, understanding the catalytic cycle (e.g., oxidative addition, reductive elimination), and determining the factors that control catalyst activity and stability. acs.org For example, kinetic experiments and Hammett analysis could clarify the electronic effects of the substituents on the turnover-limiting C-H activation step in a copper-mediated reaction. nih.gov

Exploration of Novel Chemical Transformations Involving this compound

As a functionalized building block, the true potential of this compound lies in its conversion into more complex, high-value molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for rapidly generating molecular complexity from simple starting materials in a single step. mdpi.orgmdpi.com Future research should aim to design novel MCRs where this compound serves as the aldehyde component. Its specific substitution pattern could influence the stereochemical and regiochemical outcomes of these reactions, leading to diverse and unique heterocyclic scaffolds. nih.govbeilstein-journals.org

Photoredox Catalysis: The emergence of visible-light photoredox catalysis has opened new avenues for organic synthesis under exceptionally mild conditions. beilstein-journals.org This technology could be applied to achieve novel transformations that are difficult via traditional thermal methods. researchgate.net For instance, research could explore the direct β-alkylation or β-arylation of the aldehyde via the generation of β-enaminyl radicals, a transformation that has been elusive for saturated aldehydes. nih.govacs.org This would provide direct access to valuable γ-functionalized carbonyl compounds.

Aldehyde-Directed C-H Functionalization: The aldehyde group itself can be leveraged as a transient directing group to enable C-H functionalization at its ortho position. nih.gov While challenging, developing catalytic systems (e.g., based on palladium or copper) that can mediate ortho-hydroxylation, amination, or carbonylation would provide a powerful tool for late-stage diversification of the benzaldehyde (B42025) core. acs.org

Integration of Advanced Computational Methods for Predictive Chemical Design

Computational chemistry provides a powerful predictive tool that can accelerate experimental discovery by offering deep mechanistic insights and guiding the design of new molecules and reactions.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to model the reaction energy profiles for the synthesis and functionalization of this compound. rsc.org By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction pathways and understand the origins of regioselectivity in electrophilic aromatic substitution reactions, accounting for the combined electronic effects of the substituents. rsc.org

Predictive Reactivity and Property Modeling: Computational methods can predict key molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial indicators of reactivity. These predictions can guide the selection of appropriate reagents and reaction conditions. Furthermore, computational screening can be used to design novel derivatives with specific electronic or optical properties for material science applications, thereby prioritizing the most promising candidates for synthesis.

Table 2: Role of Computational Methods in Future Research

Computational Technique Application Area Expected Outcome
Density Functional Theory (DFT) Reaction Mechanism Studies Detailed energy profiles, identification of transition states, prediction of regioselectivity. rsc.org
Conceptual DFT Reactivity Prediction Calculation of reactivity indices to predict sites of electrophilic/nucleophilic attack.
Molecular Dynamics (MD) Catalyst-Substrate Interactions Simulation of catalyst and substrate binding to understand enantioselectivity and catalytic efficiency.

| Quantitative Structure-Property Relationship (QSPR) | Materials Design | Predictive models for physical and electronic properties (e.g., band gap, solubility) of derived materials. |

Investigation of Material Science Applications and Functional Analogues

The unique combination of electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups on the aromatic ring of this compound suggests significant potential for its use as a precursor in materials science.

Electro-optical Polymers: Functionalized benzaldehydes are valuable monomers for the synthesis of polymers with interesting electro-optical properties. arizona.eduresearchgate.net Future work could involve the polymerization of this compound or its derivatives to create materials for applications in nonlinear optics (NLO), where high molecular dipoles and specific electronic structures are required. mdpi.comsemanticscholar.org Cationic copolymerization with monomers like vinyl ethers could lead to well-defined, alternating copolymers with precisely controlled properties and potential degradability. acs.org

Organic Electronics: The electronic characteristics of this molecule make it an attractive building block for organic semiconductors. Research could focus on incorporating this moiety into larger conjugated systems for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The fluorine and chlorine atoms can influence key properties such as molecular packing, charge transport, and energy levels, offering a means to fine-tune device performance.

Functional Dyes and Liquid Crystals: The aromatic core of this compound can be chemically modified to produce novel dyes or liquid crystalline materials. The rigid structure and anisotropic electronic properties stemming from its substitution pattern are desirable features for creating mesogenic compounds that exhibit liquid crystal phases. Exploration in this area could lead to new materials for display technologies and sensors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.